4,5-Dichloropyridazine

Description

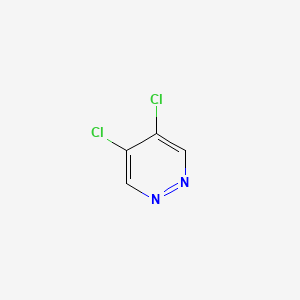

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-7-8-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSUEOLOSZOHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514746 | |

| Record name | 4,5-Dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55271-49-3 | |

| Record name | 4,5-Dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Dichloropyridazine: Structure, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloropyridazine is a halogenated heterocyclic compound that has emerged as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and reactive chlorine substituents make it a valuable scaffold for the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Introduction: The Pyridazine Core and the Significance of Halogenation

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement of nitrogen atoms results in a π-deficient ring system, influencing the molecule's reactivity and physicochemical properties. The introduction of halogen atoms, such as chlorine, further modulates the electronic landscape of the pyridazine core, enhancing its utility as a synthetic intermediate.

This compound (CAS No. 1245644-88-5 for the hydrochloride salt), with its vicinal chlorine atoms, presents a unique platform for sequential and regioselective functionalization.[1] This contrasts with other isomers, such as 3,6-dichloropyridazine, where steric hindrance can limit reactivity.[1] The electron-withdrawing nature of the chlorine atoms and the pyridazine ring itself makes the carbon atoms susceptible to nucleophilic attack, a key feature exploited in the synthesis of a wide array of derivatives.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridazine ring substituted with chlorine atoms at the C4 and C5 positions. The presence of the electronegative chlorine atoms and the nitrogen heteroatoms significantly influences the bond lengths, bond angles, and overall geometry of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55271-49-3 | [2] |

| Molecular Formula | C₄H₂Cl₂N₂ | [2] |

| Molecular Weight | 148.98 g/mol | [2] |

| Appearance | Yellow or brown or beige solid | [2] |

| Storage | 2-8°C | [2] |

Spectroscopic Characterization (Illustrative for related dichloropyridazines):

-

¹H NMR: The proton NMR spectrum of a dichloropyridazine will typically show signals in the aromatic region, with chemical shifts influenced by the positions of the chlorine and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the pyridazine ring, with the carbons attached to chlorine atoms appearing at characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H, C=N, and C-Cl stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis of this compound: A Note on Methodologies

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively reported in readily accessible literature, general methodologies for the preparation of dichloropyridazines can be adapted. One common precursor for pyridazine synthesis is maleic anhydride.[3]

A plausible synthetic route could involve the reaction of a suitably substituted precursor with a chlorinating agent. For instance, the synthesis of the related 4,5-dichloro-3-pyridazone involves the reaction of mucochloric acid with hydrazine sulfate and sodium acetate.[4] Subsequent chemical transformations could potentially yield this compound.

It is important to note that the synthesis of halogenated pyridazines often requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Chemical Reactivity: A Hub for Molecular Diversity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the chlorinated carbon positions. The electron-deficient nature of the pyridazine ring facilitates the attack of a wide range of nucleophiles.[1]

Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms at the 4 and 5 positions are susceptible to displacement by various nucleophiles, including amines, thiols, and alkoxides.[1] The vicinal arrangement of the chlorine atoms allows for the potential for both mono- and di-substitution, depending on the reaction conditions and the stoichiometry of the nucleophile. This sequential substitution capability is a key advantage for the modular synthesis of polysubstituted pyridazines.[1]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile (Nu-)" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Monosubstituted Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Disubstituted Product" [fillcolor="#34A853", fontcolor="#FFFFFF"];

Caption: Nucleophilic substitution on this compound.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

Disclaimer: This is a generalized protocol and requires optimization for specific nucleophiles and desired products.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, DMF, or dioxane).

-

Nucleophile Addition: Add the desired nucleophile (1.0-2.2 equivalents, depending on whether mono- or di-substitution is desired) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

-

Base (if required): For less reactive nucleophiles, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Development

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for a range of biological targets.[5] The ability to readily functionalize the this compound core makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Derivatives of dichloropyridazines have been investigated for a variety of therapeutic applications, including:

-

Antimicrobial Agents: The pyridazine nucleus is a component of some compounds with potential antibacterial and antiviral properties.[6]

-

Anticancer Agents: Pyridazine derivatives have been explored as potential anticancer agents. For example, novel chloropyridazine hybrids have been designed and synthesized as promising anticancer agents that induce apoptosis and inhibit PARP-1.[5]

-

Enzyme Inhibitors: The this compound scaffold is used in the study of enzyme inhibitors.[1] Its derivatives are of interest as potential kinase inhibitors and protease modulators.[1]

-

Receptor Antagonists: This compound is also utilized in the investigation of receptor antagonists.[1]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Inhalation: Avoid inhaling dust or vapors.[9]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[8]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural and electronic features, particularly the presence of two reactive chlorine atoms, allow for the facile generation of diverse molecular libraries. As research into novel therapeutics continues, the utility of the this compound scaffold in the design and synthesis of new drug candidates is likely to expand. Further exploration of its reactivity and the development of efficient and scalable synthetic routes will undoubtedly unlock new opportunities for innovation in drug discovery and materials science.

References

-

Capot Chemical. (2013, October 29). MSDS of this compound hydrochloride. Retrieved from [Link]

- Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1235-1251.

-

Rlavie. (n.d.). CAS 55271-49-3|this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Syntheses of 4,5-Dicyanopyridazine (1). [Image attached to a research publication]. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]

-

Capot Chemical. (n.d.). 55271-49-3 | 4,5-二氯哒嗪盐酸盐 | this compound.... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3,5-Dichloropyridazine (CAS 1837-55-4) in Chemical Synthesis and Beyond. Retrieved from [Link]

-

Alfred State. (n.d.). ~nthesis. Retrieved from [Link]

- Chang, K.-T., et al. (2001). Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. HETEROCYCLES, 55(10), 1927-1936.

-

MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [Link]

-

FDC Chemical. (n.d.). This compound,55271-49-3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]

- Montanari, S., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.

- Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.

-

Pharmaffiliates. (n.d.). 4-Chloro-N-methylbutan-1-amine. Retrieved from [Link]

- Alfini, R., Cecchi, M., & Giomi, D. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722–1745.

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]

-

MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

- Houk, K. N., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(31), 13565–13573.

- Pérez-López, J., et al. (2020). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Chemistry – A European Journal, 26(46), 10459-10463.

-

PubChem. (n.d.). 4,5-Dicyanoimidazole. Retrieved from [Link]

- Royal Society of Chemistry. (2022). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry, 13(10), 1235-1251.

-

Xi'an Kono Chem Co.,Ltd. (n.d.). 3,5-Dichloropyridazine CAS#1837-55-4. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 55271-49-3|this compound|Rlavie [rlavie.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. capotchem.com [capotchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of 4,5-Dichloropyridazine: A Technical Guide

Foreword for the Researcher

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4,5-Dichloropyridazine, a halogenated diazine, presents a unique substitution pattern on an electron-deficient ring system, making it a valuable synthon for the development of novel chemical entities. This guide provides an in-depth exploration of the expected spectroscopic characteristics of this compound, addressing the common challenges researchers face in its analysis.

It is important to note that while this compound is commercially available, its comprehensive, experimentally-derived spectroscopic data is not widely disseminated in public-access databases. Consequently, this document has been structured to serve as both a practical guide to the methodologies of spectroscopic analysis and a predictive reference for the interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in fundamental principles of spectroscopy and comparative analysis with structurally related analogs, empowering researchers to confidently acquire and interpret data for this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple, yet informative, molecular architecture. The presence of two adjacent nitrogen atoms and two vicinal chlorine atoms on the aromatic ring dictates its electronic and magnetic environment, which in turn governs its spectroscopic signature.

Molecular Diagram of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR will provide critical information regarding its electronic and topological features.

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials & Instrumentation:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Ensure complete dissolution.

-

Instrument Setup: Tune and shim the spectrometer to the lock signal of the deuterated solvent to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Workflow for NMR Data Acquisition and Analysis

Caption: Generalized workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be simple due to the molecule's symmetry.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~ 9.0 - 9.3 | Singlet | 2H | H-3, H-6 | The protons are chemically equivalent. The strong deshielding effect is due to the electronegativity of the adjacent nitrogen atoms and the overall electron-deficient nature of the pyridazine ring. The presence of two chlorine atoms further withdraws electron density, shifting the signal downfield. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two sets of equivalent carbons.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~ 150 - 155 | C-3, C-6 | These carbons are directly bonded to nitrogen, resulting in a significant downfield shift. |

| 2 | ~ 135 - 140 | C-4, C-5 | These carbons are bonded to chlorine atoms. The electronegativity of chlorine and the overall aromatic system contribute to their downfield position, though typically less deshielded than carbons adjacent to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Analysis

Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Materials & Instrumentation:

-

This compound sample (solid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

-

Spatula

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be characterized by vibrations of the pyridazine ring and the carbon-chlorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3100 - 3000 | Weak-Medium | C-H stretch | Aromatic C-H stretching vibrations. |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching | Vibrations associated with the aromatic pyridazine ring. |

| 1200 - 1000 | Medium | In-plane C-H bending | Aromatic C-H wagging modes. |

| 850 - 750 | Strong | C-Cl stretch | Characteristic stretching vibrations for carbon-chlorine bonds. |

| Below 800 | Medium-Strong | Out-of-plane C-H bending | Bending vibrations of the aromatic protons. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials & Instrumentation:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI)

-

Solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure (using EI-MS):

-

Sample Introduction: Introduce a dilute solution of the sample into the ion source.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum

The mass spectrum of this compound will be distinguished by the isotopic pattern of chlorine.

| m/z Value | Predicted Ion | Rationale |

| 148, 150, 152 | [M]⁺ | The molecular ion peak. The characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a cluster of peaks with an approximate ratio of 9:6:1. |

| 113, 115 | [M-Cl]⁺ | Loss of a chlorine radical, showing an isotopic pattern for one remaining chlorine atom (approximate 3:1 ratio). |

| 78 | [C₄H₂N₂]⁺ | Subsequent loss of the second chlorine atom. |

| 52 | [C₂H₂N₂]⁺ | Fragmentation of the pyridazine ring. |

Logical Flow of Spectroscopic Data Interpretation

Caption: Integration of spectroscopic techniques for structural elucidation.

Conclusion

The spectroscopic characterization of this compound, while not extensively documented in public literature, can be confidently approached through a combination of standardized experimental protocols and a predictive analysis based on established spectroscopic principles. The anticipated NMR spectra are defined by the molecule's symmetry and the strong electronic effects of the nitrogen and chlorine substituents. The IR spectrum is expected to display characteristic vibrations of the heterocyclic ring and C-Cl bonds, while the mass spectrum will be dominated by the distinctive isotopic pattern of two chlorine atoms. This guide provides the foundational knowledge for researchers to effectively acquire, interpret, and validate the spectroscopic data of this compound, facilitating its application in drug discovery and materials science.

References

Due to the limited availability of specific spectral data for this compound in peer-reviewed journals, this section provides references to general spectroscopic principles and data for related compounds.

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link] (Provides access to spectroscopic data for a wide range of compounds, which can be used for comparative purposes).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A comprehensive textbook covering the theory and practice of NMR, IR, and MS).

An In-depth Technical Guide to the Synthesis and Reactivity of 4,5-Dichloropyridazine

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 4,5-dichloropyridazine, a pivotal heterocyclic building block in modern organic synthesis. Esteemed for its versatile reactivity, this compound serves as a cornerstone for the construction of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. This document details the principal, industrially relevant synthetic pathway, offers in-depth, step-by-step experimental protocols, and explores the nuanced reactivity of the scaffold. Key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, are discussed with an emphasis on mechanistic rationale and the causality behind experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Introduction: The Significance of the Pyridazine Core

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and defined spatial orientation contribute to its frequent appearance in a wide array of biologically active compounds. The incorporation of a pyridazine core can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Within this class of heterocycles, this compound has emerged as a particularly valuable and versatile intermediate. The two vicinal chlorine atoms serve as reactive handles, enabling sequential and site-selective functionalization. This allows for the modular construction of diverse compound libraries, a critical strategy in modern drug discovery programs aimed at developing novel therapeutics.[3][4][5] The reactivity of these chloro-substituents facilitates entry into a variety of important chemical transformations, making this compound a foundational starting material for numerous complex targets.[6]

Synthesis of this compound

The most established and scalable synthesis of this compound begins with readily available maleic anhydride. The pathway involves two key transformations: the formation of the pyridazine ring system followed by a deoxychlorination reaction.

Primary Synthetic Route: From Maleic Anhydride

The synthesis proceeds via a two-step sequence:

-

Ring Formation: Maleic anhydride is reacted with hydrazine hydrate to form pyridazine-4,5-dione (also known as 4,5-dihydroxypyridazine) via a condensation reaction.

-

Chlorination: The resulting pyridazine-4,5-dione is treated with a powerful chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

This route is favored for its use of inexpensive starting materials and its operational simplicity, lending itself to large-scale production.

Detailed Experimental Protocol

Step 1: Synthesis of Pyridazine-4,5-dione

-

Materials: Maleic anhydride, Hydrazine hydrate, Water, Hydrochloric acid.

-

Procedure:

-

To a stirred solution of maleic anhydride (1.0 eq) in water, slowly add hydrazine hydrate (1.05 eq) at room temperature. An exothermic reaction will occur.

-

Once the initial exotherm subsides, heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature, then acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield pyridazine-4,5-dione as a solid.

-

-

Expert Insight: The acidification step is crucial for complete precipitation of the product from the aqueous solution. The use of a slight excess of hydrazine ensures the complete consumption of the maleic anhydride.

Step 2: Synthesis of this compound

-

Materials: Pyridazine-4,5-dione, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add pyridazine-4,5-dione (1.0 eq) to an excess of phosphorus oxychloride (typically 5-10 volumes). POCl₃ often serves as both the reagent and the solvent.[7]

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Work-up (Caution: Highly Exothermic): Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or a cold, concentrated sodium hydroxide solution until the pH is > 8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

-

Expert Insight: The use of excess POCl₃ drives the reaction to completion.[7] The work-up procedure must be performed with extreme caution due to the violent, exothermic reaction of POCl₃ with water. Maintaining a low temperature during quenching and neutralization is critical for safety and to prevent product degradation.

Synthetic Workflow Diagram

The overall synthetic process is summarized in the workflow below.

Caption: Workflow for the two-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electron-deficient nature of the pyridazine ring and the presence of two excellent leaving groups (the chlorine atoms). This makes the C4 and C5 positions highly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.[8][9] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Due to the symmetry of the molecule, the C4 and C5 positions are electronically equivalent, meaning initial monosubstitution can occur at either position without inherent regioselectivity.[3]

Monosubstitution: By carefully controlling the reaction conditions (e.g., using one equivalent of the nucleophile, lower temperatures), it is possible to achieve selective monosubstitution. A wide range of nucleophiles can be employed:

-

O-Nucleophiles: Alkoxides and phenoxides react to form 4-alkoxy-5-chloropyridazines or 4-aryloxy-5-chloropyridazines.

-

N-Nucleophiles: Primary and secondary amines readily displace one chlorine atom to yield 4-amino-5-chloropyridazine derivatives.

-

S-Nucleophiles: Thiols and thiolates are effective nucleophiles, leading to the formation of 4-alkylthio- or 4-arylthio-5-chloropyridazines.

Disubstitution: Using an excess of the nucleophile and/or more forcing conditions (e.g., higher temperatures) leads to the displacement of both chlorine atoms. This can be performed in a stepwise manner with two different nucleophiles to generate unsymmetrically substituted pyridazines, or in a one-pot reaction with a single nucleophile to produce symmetrically substituted products.

SNAr Mechanism Diagram

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Note: The DOT script above is a conceptual representation. For actual rendering, image paths would need to be valid.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the chloro-substituents on the pyridazine ring are amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for forming C-C and C-N bonds.

-

Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form aryl- or vinyl-substituted pyridazines.[10][11] Ligand choice can be critical for achieving high yields and, in less symmetrical systems, for controlling regioselectivity.[12][13]

-

Buchwald-Hartwig Amination: This powerful method allows for the coupling of amines with the dichloropyridazine scaffold, providing an alternative and often milder route to amino-pyridazines compared to SNAr, especially for less nucleophilic amines.[2][14][15][16] The choice of palladium precursor, ligand, and base is crucial for reaction success.

Summary of Key Reactions

| Reaction Type | Reagents & Conditions | Product Type | Ref. |

| Monosubstitution (SNAr) | 1.1 eq. NaOMe, MeOH, rt | 4-Chloro-5-methoxypyridazine | [3] |

| 1.1 eq. Aniline, K₂CO₃, DMF, 80°C | 4-Chloro-5-(phenylamino)pyridazine | [17][18] | |

| Disubstitution (SNAr) | >2.2 eq. NaOMe, MeOH, Reflux | 4,5-Dimethoxypyridazine | [3] |

| Suzuki Coupling (Mono) | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 4-Chloro-5-phenylpyridazine | |

| Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 4-Chloro-5-morpholinopyridazine | [2][19] |

Applications in Medicinal Chemistry

The synthetic versatility of this compound has positioned it as a key building block in the development of numerous biologically active molecules. The ability to introduce diverse functionalities at the C4 and C5 positions allows for fine-tuning of a compound's properties to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

For example, pyridazinone-containing structures derived from this scaffold have been investigated for a range of therapeutic targets. One notable example is the development of MGL-3196 (Resmetirom), a selective thyroid hormone receptor-β agonist for the treatment of dyslipidemia, which features a complex pyridazinone moiety.[20] This highlights how the pyridazine core, accessed through intermediates like this compound, can be elaborated into potent and selective clinical candidates.

Conclusion

This compound is a high-value, versatile heterocyclic intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its straightforward and scalable synthesis from inexpensive starting materials makes it an attractive building block for both academic research and industrial applications. A thorough understanding of its reactivity, dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, empowers chemists to strategically design and execute synthetic routes toward complex and novel molecular targets. The continued exploration of the chemistry of this compound is expected to yield further innovations in medicinal chemistry and materials science.

References

- BenchChem. (n.d.). Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines.

- Schrödinger. (n.d.). Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.

- MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.

- BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.

- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.

- ResearchGate. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25....

- Unknown Source. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.

- ResearchGate. (2007). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.

- BenchChem. (n.d.). This compound hydrochloride | 1245644-88-5.

- National Institutes of Health. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC.

- National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3,5-Dichloropyridazine (CAS 1837-55-4) in Chemical Synthesis and Beyond.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.

- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Research Portal.

-

PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[7][12][21]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Retrieved from

- YouTube. (2019). nucleophilic aromatic substitutions.

- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.

- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. research.rug.nl [research.rug.nl]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. researchgate.net [researchgate.net]

- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 20. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

4,5-Dichloropyridazine mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of 4,5-Dichloropyridazine in Biological Systems

Introduction: The Privileged Scaffold in Modern Drug Discovery

The this compound core is a six-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms and substituted with chlorine atoms at the 4 and 5 positions. While possessing modest intrinsic biological activity, its true significance in biological systems lies not in a direct mechanism of action, but in its role as a highly versatile and reactive chemical scaffold. The electron-deficient nature of the pyridazine ring, amplified by the electron-withdrawing chlorine substituents, makes it an exceptionally valuable starting point for the synthesis of a diverse array of potent and specific therapeutic agents.[1] This guide elucidates the fundamental chemical reactivity that defines the "action" of this compound and then explores the sophisticated biological mechanisms of the derivatives it helps create, from anticancer to antimicrobial applications.

Part 1: The Core Directive - Chemical Reactivity as a Primary Mechanism

The utility of this compound in drug development is a direct consequence of its chemical structure. The two nitrogen atoms and two chlorine atoms create a significant electron deficiency in the aromatic ring. This renders the carbon atoms at positions 4 and 5 highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] This reactivity is the foundational "mechanism" that allows for the modular synthesis of complex molecules where the pyridazine core acts as a rigid scaffold to orient pharmacophoric groups in three-dimensional space.

The choice to use this scaffold is therefore a deliberate one in medicinal chemistry: it provides a reliable and predictable platform for attaching various functional groups to probe interactions with biological targets like enzyme active sites or receptor binding pockets.

Caption: Reactive sites on the this compound scaffold susceptible to nucleophilic aromatic substitution (SɴAr).

Part 2: Biological Mechanisms of this compound Derivatives

By leveraging the reactivity of the pyridazine core, researchers have developed derivatives that exhibit highly specific and potent mechanisms of action across several therapeutic areas.

Anticancer Activity

The pyridazine scaffold is a cornerstone in the design of modern oncology drugs, primarily through its role in creating potent enzyme inhibitors and apoptosis inducers.

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[4] In cancers with defects in homologous recombination (HR), such as those with BRCA1/2 mutations, the cell becomes heavily reliant on PARP-1 for DNA repair. Inhibiting PARP-1 in these HR-deficient cells prevents the repair of SSBs, which then collapse into toxic double-strand breaks (DSBs) during replication.[5][6] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept is known as synthetic lethality.

Pyridazine derivatives have been designed to act as potent PARP-1 inhibitors.[4] They function by binding to the catalytic site of the enzyme, preventing it from repairing DNA lesions and effectively "trapping" the PARP-1 protein on the DNA, which further enhances cytotoxicity.[7]

Caption: Mechanism of synthetic lethality induced by pyridazine-based PARP-1 inhibitors in HR-deficient cancer cells.

Kinases are a major class of drug targets in oncology due to their central role in signaling pathways that control cell growth, proliferation, and survival. Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases crucial for angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[8]

The pyridazine scaffold is frequently used to design ATP-competitive kinase inhibitors.[6] These molecules occupy the ATP-binding pocket of the kinase domain of VEGFR, preventing its phosphorylation and activation. This blocks downstream signaling cascades, such as the PLCγ-PKC-MAPK pathway, ultimately inhibiting endothelial cell proliferation and migration, and starving the tumor of its blood supply.[9][10]

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridazine-based kinase inhibitors.

Beyond specific enzyme targets, many pyridazine derivatives are potent inducers of apoptosis. This is often achieved by modulating the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11] Successful drug candidates based on this scaffold have been shown to increase the Bax/Bcl-2 ratio and activate executioner caspases like caspase-3, which are responsible for dismantling the cell during programmed cell death.[11][12]

Quantitative Data: In Vitro Cytotoxicity of Pyridazine Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected pyridazine derivatives against various human cancer cell lines, demonstrating the broad applicability of this scaffold.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Pyridazine-Pyrazoline Hybrid (IXn) | Renal (UO-31) | EGFR Inhibitor | 0.65 | [11] |

| Pyridazine-Pyrazoline Hybrid (IXg) | Renal (UO-31) | EGFR Inhibitor | 0.75 | [11] |

| Pyrazolo-Pyridazine (4) | Breast (MCF-7) | EGFR/CDK-2 Inhibitor | 27.29 | [13] |

| Pyrazolo-Pyridazine (4-SLNs) | Breast (MCF-7) | EGFR/CDK-2 Inhibitor | 6.41 | [13] |

| Pyridazine-based Inhibitor (2S-5) | Breast (MDA-MB-231) | Hsp90 Modulator | 6.21 | [14] |

| Pyridazine-based Inhibitor (2S-13) | Breast (MDA-MB-231) | Hsp90 Modulator | 7.73 | [14] |

Part 3: Key Experimental Methodologies

Validating the mechanism of action of novel pyridazine derivatives requires a suite of robust in vitro assays. The following protocols provide a self-validating system to assess cytotoxicity and elucidate the apoptotic pathway.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[16]

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyridazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

-

Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in PBS) to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16][17]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of Apoptotic Markers

To confirm that cell death occurs via apoptosis, Western blotting is used to detect changes in the expression levels of key regulatory proteins.[18] A hallmark of apoptosis is the cleavage and activation of caspases and changes in the ratio of Bcl-2 family proteins.[19]

Detailed Protocol:

-

Cell Lysis: Treat cells with the pyridazine compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Collect cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. An increase in the Bax/Bcl-2 ratio and the appearance of cleaved Caspase-3 are indicative of apoptosis.[12][20]

Conclusion and Future Outlook

This compound is a quintessential example of a privileged scaffold in medicinal chemistry. Its mechanism of action is fundamentally chemical, providing a reactive and reliable starting point for the synthesis of structurally diverse and biologically potent molecules. The derivatives originating from this core have demonstrated sophisticated mechanisms, including the targeted inhibition of key cancer-driving enzymes like PARP-1 and VEGFR, and the induction of programmed cell death. The continued exploration of this scaffold, guided by the robust experimental methodologies outlined herein, promises to yield next-generation therapeutics with improved efficacy and specificity for a range of challenging diseases.

References

- Benchchem. This compound hydrochloride | 1245644-88-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTzFtAxv_l40DWqXgwII6Gxey-zyKdY8Rc05dYUq5L2QcWsn8kKPYvJ9Fp_odLEz6b2S7wZ8behzmKEQXfX-R3EuGUC1b9t3apQ1m2ljkcBovSLzjCPIih7d4WTMtrQHEDcl_b]

- Lord, C. J., & Ashworth, A. (2022). Mechanisms of PARP inhibitor resistance and their implications for cancer treatment. Oxford Academic. [URL: https://academic.oup.com/function/article/3/6/zqac048/6848092]

- ResearchGate. (n.d.). Mechanism and function of PARP and PARP inhibitors. [URL: https://www.researchgate.net/figure/Mechanism-and-function-of-PARP-and-PARP-inhibitors-The-catalytic-function-of-PARP1-is_fig1_365511082]

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [URL: https://www.creative-diagnostics.com/mtt-assay-guide.htm]

- Abcam. (n.d.). MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- McLornan, D. P., List, A., & Mufti, G. J. (2014). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4209295/]

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche-applied-science.com/pack-insert/11465007001_09.pdf]

- BroadPharm. (2022). Protocol for Cell Viability Assays. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays-a-guide-to-mtt-mts-and-wst-assays/]

- Wang, Y., et al. (2019). Molecular mechanism of PARP inhibitor resistance. Oncoscience. [URL: https://www.oncoscience.us/article/299/text/]

- Drug Target Review. (2021). The mechanism of PARP inhibitor action is identified. [URL: https://www.drugtargetreview.com/news/96721/the-mechanism-of-parp-inhibitor-action-is-identified/]

- ResearchGate. (n.d.). Signaling pathways of VEGFR-2. [URL: https://www.researchgate.net/figure/Signaling-pathways-of-VEGFR-2-The-VEGFR-2-consists-of-extracellular-Ig-like-domains_fig2_349320603]

- Abcam. (n.d.). Apoptosis western blot guide. [URL: https://www.abcam.

- Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. [URL: https://www.bio-rad-antibodies.

- Abcam. (n.d.). VEGF signaling pathway. [URL: https://www.abcam.

- Lu, W., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [URL: https://www.frontiersin.org/articles/10.3389/fcell.2020.599281/full]

- MDPI. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [URL: https://www.mdpi.com/1420-3049/26/2/412]

- Al-Warhi, T., et al. (2023). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10488975/]

- MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [URL: https://www.mdpi.com/1420-3049/15/3/1722]

- Shibuya, M. (2011). VEGFR and Type-V RTK Activation and Signaling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3225895/]

- El-Sayed, N. N. E., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1999-4923/15/11/2561]

- Farg, M. A., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33243490/]

- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [URL: https://www.bio-rad-antibodies.com/analysis-by-western-blotting-apoptosis.html]

- Ganesan, K., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10604107/]

- Benchchem. (n.d.). Application Notes and Protocols: Detecting Bcl-2 Family Proteins by Western Blot After Bcl-2-IN-12 Treatment. [URL: https://www.benchchem.

- Chang, K.-T., et al. (2001). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. Heterocycles. [URL: https://www.heterocycles.jp/new/journal/vol55/n_issue/5/0593/index.html]

- ResearchGate. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [URL: https://www.researchgate.net/publication/42398539_Reactivity_and_Synthetic_Applications_of_45-Dicyanopyridazine_An_Overview]

- Lee, H. J., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society. [URL: https://www.researchgate.net/publication/259169600_Regiochemistry_in_Reaction_of_45-Dichloro-2-cyanopyridazin-32H-one_with_Nucleophiles]

- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/enzyme-activity-assays/parp1-enzyme-activity-assay-fluorometric]

- ResearchGate. (n.d.). Apoptosis-related proteins were detected by Western blotting. [URL: https://www.researchgate.net/figure/Apoptosis-related-proteins-were-detected-by-Western-blotting-A-Western-blot-of-Bcl-2_fig5_334586282]

- ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2. [URL: https://www.researchgate.net/figure/Western-blot-analysis-of-the-caspase-3-protein-activation-Bax-Bcl-2-and-Bax-Bcl-2_fig5_267768225]

- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [URL: https://bpsbioscience.com/parp1-olaparib-competitive-inhibitor-assay-kit-80614]

- ResearchGate. (n.d.). In-vitro PARP1 inhibition assay. [URL: https://www.researchgate.

- Hopkins, T. A., et al. (2019). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. [URL: https://aacrjournals.org/mct/article/18/8/1464/97699/Mechanistic-Dissection-of-PARP1-Trapping-and-the]

- ATCC. (n.d.). PARP Activity Assay Kit. [URL: https://www.atcc.org/~/media/PDFs/Manuals/30-1045K.ashx]

- Wu, J. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction. [URL: https://www.wavefun.com/support/QM_Magic_Class/Chapter_29.html]

Sources

- 1. clyte.tech [clyte.tech]

- 2. mdpi.com [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oncoscience | Molecular mechanism of PARP inhibitor resistance [oncoscience.us]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. VEGFR and Type-V RTK Activation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Apoptosis western blot guide | Abcam [abcam.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 4,5-Dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Key Heterocycle

4,5-Dichloropyridazine is a pivotal building block in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds with potential therapeutic applications hinges on a thorough understanding of its fundamental physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility and stability of this compound in common solvents. By elucidating the principles that govern its behavior in various chemical environments, this document aims to empower scientists to optimize reaction conditions, design robust formulation strategies, and accelerate the pace of discovery.

Section 1: Solubility Profile of this compound

General Solubility Characteristics

Based on its chemical structure, this compound is a polar aprotic molecule. The presence of two electronegative chlorine atoms and two nitrogen atoms in the pyridazine ring contributes to its polarity. As a general principle of "like dissolves like," it is expected to exhibit greater solubility in polar organic solvents compared to nonpolar ones. Its solubility in water is anticipated to be low due to the lack of easily ionizable groups and the hydrophobic nature of the dichlorinated ring.

A study on the closely related compound, 4-amino-3,6-dichloropyridazine (ADCP), revealed its solubility in a range of organic solvents. The solubility of ADCP was found to increase with temperature in methanol, acetone, ethanol, dichloromethane, ethyl acetate, 1,4-dioxane, and tetrahydrofuran[1]. This suggests that these solvents are also likely to be effective for dissolving this compound, and that its solubility will similarly be temperature-dependent.

Estimated Solubility in Common Solvents

While precise quantitative data is pending further experimental investigation, a qualitative assessment of solubility is presented in Table 1. This estimation is based on general principles of solubility and data from analogous compounds.

Table 1: Estimated Qualitative Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent Class | Solvent | Estimated Solubility | Rationale |

| Polar Protic | Water | Low | Lack of hydrogen bond donating groups and presence of hydrophobic chlorine atoms limit aqueous solubility. |

| Methanol | Soluble | The polarity of methanol and its ability to engage in dipole-dipole interactions facilitate dissolution. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity is favorable for dissolving the polar this compound. | |

| Isopropanol | Moderately Soluble | The increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce its solvating power for this polar compound. | |

| Polar Aprotic | Acetone | Soluble | The strong dipole moment of acetone makes it an effective solvent for polar molecules. |

| Acetonitrile | Soluble | Its high polarity and ability to participate in dipole-dipole interactions suggest good solubility. | |

| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Another highly polar aprotic solvent with strong solvating capabilities. | |

| Nonpolar | Hexane | Insoluble | The significant difference in polarity between the nonpolar hexane and the polar solute results in poor solubility. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some weak pi-pi stacking interactions, leading to slight solubility. |

It is imperative for researchers to experimentally determine the quantitative solubility of this compound in their specific solvent systems of interest to ensure accurate and reproducible results.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound in a particular solvent at a given temperature is a fundamental parameter. The shake-flask method is a widely accepted and reliable technique for this determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is established. A thermostatically controlled shaker or rotator is ideal for this purpose.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, the supernatant should be filtered through a fine-porosity filter (e.g., a 0.22 µm syringe filter compatible with the solvent).

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units of g/100 mL, mg/mL, or molarity.

-

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Section 2: Stability Profile of this compound

The chemical stability of this compound is a critical consideration for its storage, handling, and application in chemical synthesis. This section explores the key factors that influence its stability and outlines potential degradation pathways.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the two electron-withdrawing chlorine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a primary pathway for its degradation in the presence of nucleophiles.

The reactivity of dichloropyridazines with various nucleophiles has been documented. For instance, reactions with amines, phenols, and other nucleophiles can lead to the displacement of one or both chlorine atoms[2]. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Hydrolytic Stability and the Influence of pH

The presence of chlorine atoms on the pyridazine ring makes this compound susceptible to hydrolysis, particularly under basic or acidic conditions. The rate of hydrolysis is expected to be pH-dependent.

-

Under Basic Conditions: Hydroxide ions can act as nucleophiles, attacking the electron-deficient carbon atoms of the pyridazine ring and displacing the chloride ions. This would lead to the formation of chlorohydroxypyridazines and ultimately dihydroxypyridazine. The rate of this reaction is expected to increase with increasing pH.

-

Under Acidic Conditions: While generally more stable in acidic media compared to basic media, hydrolysis can still occur, potentially catalyzed by hydronium ions.

-

Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be significantly slower.

A study on the hydrolysis of the pesticide chlorpyrifos, which contains a trichloropyridinol moiety, demonstrated that its degradation rate increased with increasing pH and temperature[3]. This supports the general principle that chlorinated heterocyclic compounds are more susceptible to hydrolysis under alkaline conditions.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of organic molecules. While specific photostability data for this compound is limited, it is prudent to assume that, like many chlorinated aromatic compounds, it may be susceptible to photolytic degradation. Potential photodegradation pathways could involve the homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent secondary reactions. To ensure the integrity of the compound, it should be stored in amber-colored containers or otherwise protected from light.

Thermal Stability

The thermal stability of a compound is crucial for its safe handling and for defining appropriate conditions for chemical reactions. Studies on related heterocyclic compounds suggest that the decomposition of this compound will likely occur at elevated temperatures[4][5]. Thermal decomposition could lead to the release of hazardous gases such as hydrogen chloride and nitrogen oxides. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and storage temperature guidelines.

Experimental Protocol for Stability Assessment

A comprehensive stability study is essential to understand the degradation profile of this compound under various conditions. This involves subjecting the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

-

Stress Conditions:

-

Hydrolytic Stability: Store the solutions at different pH values (e.g., acidic, neutral, and basic) and at a controlled temperature.

-

Photostability: Expose the solutions to a controlled light source (e.g., a xenon lamp) that mimics the UV and visible spectrum of sunlight. A dark control sample should be stored under the same conditions but protected from light.

-

Thermal Stability: Store the solutions at elevated temperatures (e.g., 40°C, 60°C).

-

-

Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term studies).

-

Analysis:

-

Analyze the concentration of the parent compound (this compound) in each aliquot using a validated, stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

-

If significant degradation is observed, identify and characterize the major degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

-

-

Data Evaluation:

-

Plot the concentration of this compound as a function of time for each stress condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants and half-life of the compound under each condition.

-

Caption: General Workflow for a Comprehensive Stability Assessment of this compound.

Conclusion: A Foundation for Informed Application

This guide has provided a detailed overview of the current understanding of the solubility and stability of this compound. While a lack of extensive quantitative data necessitates some reliance on qualitative assessments and data from analogous structures, the principles and experimental protocols outlined herein provide a robust framework for researchers to conduct their own specific investigations. A thorough characterization of the solubility and stability of this compound in relevant solvent systems is a critical step in harnessing its full potential as a versatile building block in the advancement of chemical and pharmaceutical sciences. It is through such fundamental understanding that we can ensure the development of efficient, robust, and safe chemical processes.

References

- Masłowska, J., & Jaroszyńska, J. (Year). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Journal of Thermal Analysis and Calorimetry.

- Yoon, Y. J., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry, 38(3), 595-600.

- De Vleeschouwer, F., Van Speybroeck, V., & Waroquier, M. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Molecules, 14(1), 344-369.

- Werber, J. R., Wang, Y. J., & Milligan, M. (Year). Analysis of 2,2 '-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions.

- Munjal, N., Dutta, S., Sharma, M., & Rout, C. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. International Journal of Engineering Technology Science and Research.

- Liu, J. Q., et al. (2020). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K.

-

Fisher Scientific. (n.d.). 4,5-Dichloropyridazin-3(2H)-one, 98%. Retrieved from [Link]

- Lee, S. K., & Gan, J. (2001). Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. Chemosphere, 44(1), 17-22.

- Ghafourian, T., & Barzegar-Jalali, M. (2005). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Journal of Pharmaceutical Sciences, 94(5), 1085-1096.

- Sigman, M. S., & Jacobsen, E. N. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(35), 11045-11050.

- Klapötke, T. M., et al. (Year). Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines.

-

PubChem. (n.d.). 3,5-Dichloropyridazine. Retrieved from [Link]

- Whited, M. T., & Djernes, K. E. (Year). Amplified photorelease from a BODIPY photoremovable protecting group through sensitization by conjugated polymer nanoparticles.

- Smith, A. M., & Williams, G. P. (Year). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.

- Manganelli, S., et al. (Year). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors.

- Gaber, A. E.-A. M., et al. (2024).

- Corona, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 5678.

- El-Faham, A., et al. (Year). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Molecules.

- Jaroszyńska, J., & Masłowska, J. (2023).

- Grabchev, I., & Staneva, D. (Year). The Synthesis of Some 1,8-Naphthalic anhydride Derivatives as Dyes for Polymeric Materials.

- Kurbakova, A. P., & Kurbakov, A. I. (Year). The thermal decomposition of azidopyridines.

- Tay, J. H., et al. (Year).

- Jaroszyńska, J., & Masłowska, J. (Year). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules.

- Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv.

- Maciá, B., & Williams, A. (2014). Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. Journal of Agricultural and Food Chemistry, 62(34), 8569-8576.

- Bayissa, L. D., et al. (2014). Specific influence of salts on the hydrolysis reaction rate of p-nitrophenyl anthranilate in binary acetonitrile–water solvents. Journal of Molecular Liquids, 199, 294-300.

- Wang, X., et al. (2026). Determination and Correlation of Solubility of 1,2-difluoro-4,5-dinitrobenzene in Methanol + Water Mixed Solvent.

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. ukm.my [ukm.my]

- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. znaturforsch.com [znaturforsch.com]

The Versatility of 4,5-Dichloropyridazine in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals